2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester
Overview
Description
2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester is a complex organic compound featuring an anthracene moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester typically involves multiple steps. One common approach is the Friedel-Crafts alkylation of anthracene with 2-bromoethylbenzoic acid followed by esterification. The reaction conditions include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid.
Reduction: The anthracene moiety can be reduced to form dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(2-Anthracen-9-yl-ethyl)-6-carboxy-benzoic acid.
Reduction: 2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-dihydroanthracene.
Substitution: Brominated derivatives of the anthracene ring.
Scientific Research Applications
Chemistry and Materials Science: This compound is used in the design of organic semiconductors and photovoltaic materials due to its conjugated system and ability to absorb light. It is also employed in the synthesis of fluorescent probes for biological imaging.
Biology and Medicine: In biological research, it serves as a precursor for the synthesis of bioactive molecules. Its derivatives have been explored for their anticancer and antimicrobial properties.
Industry: The compound finds applications in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism by which 2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester exerts its effects depends on its specific application. For instance, in OLEDs, it acts as an electron transport material, facilitating the movement of electrons within the device. The molecular targets and pathways involved include the interaction with other organic molecules in the device matrix, enhancing charge transport and emission efficiency.
Comparison with Similar Compounds
9-Vinylanthracene: Used in the synthesis of fluorogens and OLED materials.
Anthracene-9-carboxylic acid: Employed in the production of dyes and pigments.
2-(Anthracen-9-yl)benzothiazole: Utilized in electrochemical sensors for heavy metal detection.
Uniqueness: 2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form multiple derivatives makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2-anthracen-9-ylethyl)-6-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-27-24(26)23-16(9-6-12-22(23)25)13-14-21-19-10-4-2-7-17(19)15-18-8-3-5-11-20(18)21/h2-12,15,25H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCQRYXRARFHCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225859 | |
Record name | Methyl 2-[2-(9-anthracenyl)ethyl]-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171924-98-3 | |
Record name | Methyl 2-[2-(9-anthracenyl)ethyl]-6-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171924-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[2-(9-anthracenyl)ethyl]-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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